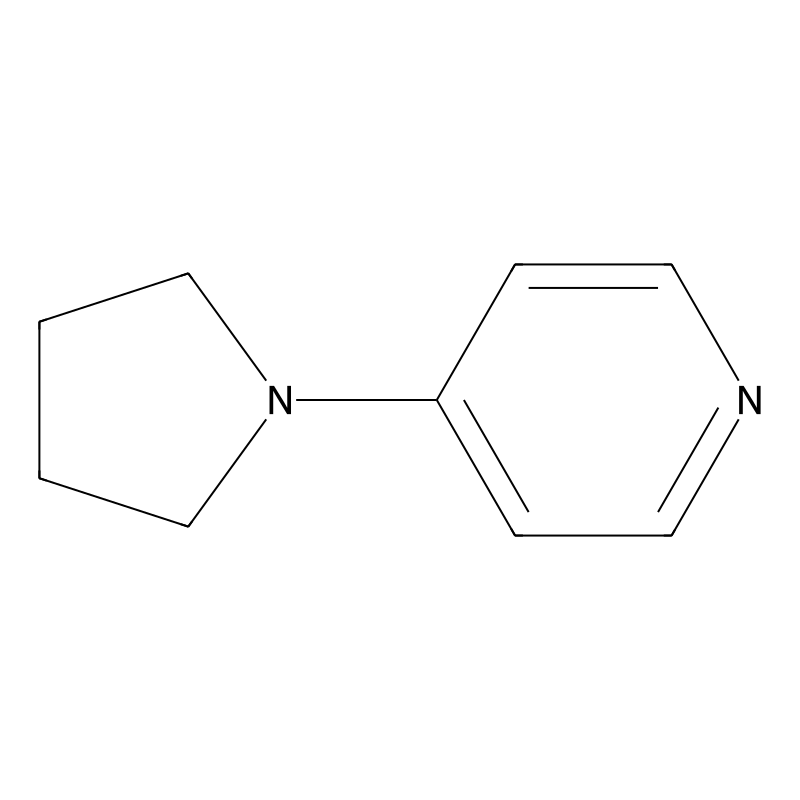

4-Pyrrolidinopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As an Organocatalyst

One area of research focuses on 4-pyrrolidinopyridine's potential as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions without being consumed in the process. Researchers are investigating 4-pyrrolidinopyridine's ability to promote specific types of reactions, such as the acylation of alkenediols [1]. Acylation is a chemical reaction where an acyl group is introduced into a molecule. Alkenediols are organic compounds containing both a double carbon-carbon bond (alkene) and two hydroxyl groups (diol).

Studies have shown that 4-pyrrolidinopyridine can be an effective organocatalyst for achieving high levels of regioselectivity and stereoselectivity in acylation reactions [1, 2]. Regioselectivity refers to the specific location on a molecule where a bond is formed. Stereoselectivity refers to the creation of specific stereoisomers, which are molecules with the same atoms but different spatial arrangements.

Here are some resources for further reading:

- [1] Origin of high E-selectivity in 4-pyrrolidinopyridine-catalyzed tetrasubstituted α,α'-alkenediol: a computational and experimental study )

- [2] A Concise Access to C2-Symmetric Chiral 4-Pyrrolidinopyridine Catalysts with Dual Functional Side Chains J-Stage:

As a Building Block for Drug Discovery

Another area of research explores 4-pyrrolidinopyridine's potential as a building block for new drugs. Organic molecules with specific functional groups can be crucial for biological activity. 4-Pyrrolidinopyridine's structure incorporates both nitrogen-containing heterocyclic rings, which are common features in many pharmaceuticals. Researchers are investigating the possibility of incorporating 4-pyrrolidinopyridine into novel drug candidates [3].

4-Pyrrolidinopyridine is an organic compound with the molecular formula C₉H₁₂N₂. It features a pyridine ring substituted with a pyrrolidine moiety, making it a significant member of the pyridine derivatives. This compound is recognized for its nucleophilic properties and has been employed in various synthetic applications, particularly in catalysis. The presence of both nitrogen atoms in its structure contributes to its reactivity and versatility in

The primary application of 4-pyrrolidinopyridine in scientific research is as a base catalyst in organic reactions. Its enhanced basicity compared to other pyridine derivatives allows it to efficiently abstract protons from reaction substrates, promoting the desired chemical transformations [, ]. Specific examples of reactions where 4-pyrrolidinopyridine is used as a catalyst are still emerging in scientific literature.

- Acylation Reactions: It acts as an effective catalyst for the acylation of alcohols and amines, facilitating the formation of amides from hydroxyl groups .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds .

- Catalysis: It has been utilized as a catalyst in various organic transformations, including polymerization and other complex reaction pathways .

The biological activity of 4-Pyrrolidinopyridine has garnered interest due to its potential therapeutic applications. Studies indicate that it may exhibit:

- Antimicrobial Properties: Some derivatives of 4-Pyrrolidinopyridine have shown effectiveness against certain bacterial strains.

- Cytotoxicity: Research suggests that specific analogs may possess cytotoxic effects on cancer cell lines, indicating potential use in oncological therapies .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant for drug development targeting metabolic pathways .

Several methods have been developed for synthesizing 4-Pyrrolidinopyridine:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors under acidic conditions to form the pyridine ring fused with a pyrrolidine .

- Functional Group Transformations: Starting from simpler pyridine derivatives, various functional group transformations can yield 4-Pyrrolidinopyridine through selective modifications .

- Catalytic Methods: Recent advancements have introduced catalytic methods that enhance the efficiency and yield of synthesizing this compound, particularly using chiral catalysts to produce specific enantiomers .

4-Pyrrolidinopyridine finds applications in several fields:

- Catalysis: Its primary use is as a catalyst in organic synthesis, especially in forming amides and other nitrogen-containing compounds .

- Pharmaceuticals: Due to its biological activity, it is being explored for potential roles in drug development and medicinal chemistry.

- Material Science: The compound is also investigated for applications in polymer chemistry and materials science due to its reactive nature .

Interaction studies involving 4-Pyrrolidinopyridine reveal important insights into its reactivity and biological effects:

- Reactivity with Electrophiles: Studies demonstrate how 4-Pyrrolidinopyridine interacts with various electrophiles, influencing reaction pathways and product formation .

- Biological Interactions: Research on enzyme interactions indicates that 4-Pyrrolidinopyridine can modulate enzyme activity, which is critical for understanding its potential therapeutic uses .

Several compounds share structural or functional similarities with 4-Pyrrolidinopyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 2-Pyrrolidinone | Lactam | Exhibits distinct reactivity due to lactam structure |

| 3-Pyridylmethylamine | Amino derivative | Known for its neuroactive properties |

| 1-Methylpyrrolidine | Alkylated derivative | Demonstrates different biological activity |

| 2-Aminomethylpyridine | Amino derivative | Exhibits strong nucleophilic properties |

Uniqueness of 4-Pyrrolidinopyridine:

- The dual nitrogen presence in both the pyridine and pyrrolidine rings gives it unique nucleophilic characteristics not found in many similar compounds.

- Its specific catalytic properties make it particularly valuable in synthetic organic chemistry compared to other nitrogen-containing heterocycles.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic